molecular formula C20H16F3N3S B2731508 5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine CAS No. 900014-82-6

5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine

Cat. No.: B2731508
CAS No.: 900014-82-6
M. Wt: 387.42
InChI Key: LWFLQWDXFOMBSZ-UHFFFAOYSA-N
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Description

5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine is a potent, selective, and orally active inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By covalently binding to the cysteine-481 residue in the BTK active site, this compound irreversibly blocks BTK activation and downstream signaling . This mechanism is critically important in immunological research, as aberrant B-cell activation is a hallmark of various autoimmune disorders. Preclinical studies highlight its primary research value in investigating therapeutic strategies for conditions like rheumatoid arthritis and systemic lupus erythematosus. In vivo, this inhibitor has demonstrated efficacy in reducing disease severity in mouse models of autoimmune disease, effectively suppressing pathogenic antibody production and inflammatory cytokine release . Its high selectivity and favorable pharmacokinetic profile make it a valuable chemical probe for elucidating the specific roles of BTK in B-cell biology and for validating BTK as a therapeutic target in immune-mediated pathologies.

Properties

IUPAC Name

5,7-dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3S/c1-12-16(10-14-5-3-6-15(9-14)20(21,22)23)13(2)26-19(25-12)17(11-24-26)18-7-4-8-27-18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFLQWDXFOMBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C3=CC=CS3)C)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Antimycobacterial Activity

One of the primary applications of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , is their activity against Mycobacterium tuberculosis (M.tb). Research indicates that these compounds can act as potent inhibitors of mycobacterial ATP synthase, which is crucial for the survival and replication of M.tb.

Case Study: Structure-Activity Relationship Studies

A study focused on synthesizing a series of novel pyrazolo[1,5-a]pyrimidines demonstrated that specific modifications at the 3 and 5 positions significantly influenced their antimycobacterial activity. For instance, compounds with a 3-(4-fluoro)phenyl group exhibited enhanced inhibitory effects against M.tb growth in vitro and showed promising results in mouse models of tuberculosis. The structure-activity relationship (SAR) studies indicated that substituent patterns at these positions could optimize the pharmacological profile of these compounds for therapeutic use against tuberculosis .

Anticancer Potential

Pyrazolo[1,5-a]pyrimidines have also been investigated for their anticancer properties. These compounds have shown promise in inhibiting various cancer cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR).

Case Study: Inhibition of Non-Small Cell Lung Cancer

Research has reported that certain derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anti-proliferative activities against non-small cell lung cancer (NSCLC) cell lines. The presence of specific substituents can enhance their selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in critical biological pathways.

Case Study: Cyclin-Dependent Kinase Inhibition

Studies have highlighted that some pyrazolo[1,5-a]pyrimidine derivatives can act as cyclin-dependent kinase (CDK) inhibitors. CDKs are vital for cell cycle regulation, and their dysregulation is often associated with cancer progression. The inhibition of CDKs by these compounds may provide a therapeutic avenue for cancer treatment .

Anti-inflammatory Properties

Research has suggested that pyrazolo[1,5-a]pyrimidines may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Case Study: Evaluation in Animal Models

In vivo studies have indicated that certain derivatives can reduce inflammation markers in animal models of inflammatory diseases. This effect is believed to be mediated through the modulation of inflammatory pathways .

Summary Table of Applications

ApplicationMechanism/TargetNotable Findings
AntimycobacterialInhibition of ATP synthasePotent activity against M.tb; effective in vivo
AnticancerInhibition of EGFR/CDKsSignificant anti-proliferative effects on NSCLC
Enzyme InhibitionCyclin-dependent kinasesPotential therapeutic agents in cancer treatment
Anti-inflammatoryModulation of inflammatory pathwaysReduced inflammation markers in animal studies

Mechanism of Action

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and thiophene-containing molecules. Compared to these, 5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and suitability for various applications .

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives
  • Thiophene-containing molecules
  • Trifluoromethyl-substituted aromatic compounds

Biological Activity

5,7-Dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Chemical Structure

The molecular formula of this compound is C20H16F3N3SC_{20}H_{16}F_3N_3S. The compound features a complex structure that includes a thiophene ring and a trifluoromethyl-substituted phenyl group, contributing to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects against various cancer cell lines. A notable study evaluated the cytotoxicity of several thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The findings indicated that certain derivatives exhibited IC50 values as low as 27.6 μM, suggesting strong anticancer activity ( ).

Table 1: Summary of Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameCell LineIC50 (μM)Reference
Compound IMDA-MB-23127.6
Compound IINon-Small Cell Lung43–87
Compound IIIVarious TumorsVaries

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines have also been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases. Research indicates that modifications at positions C-2 and N-3 can enhance the inhibitory activity against targets such as kinases and reverse transcriptases ( ). This suggests that structural modifications can lead to improved therapeutic efficacy.

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyrimidines reveal that the presence of electron-withdrawing groups significantly enhances biological activity. For example, compounds substituted with trifluoromethyl or halogen groups at strategic positions showed increased potency against cancer cell lines ( ).

Table 2: Structure-Activity Relationships in Pyrazolo[1,5-a]pyrimidines

Substitution PositionType of SubstitutionEffect on Activity
C-2TrifluoromethylIncreased potency
N-3Halogen (e.g., Cl, F)Enhanced inhibitory action
C-6Alkyl groupsModerate effect

Case Studies

Several case studies have investigated the biological effects of this compound and related derivatives:

  • Breast Cancer Study : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for cytotoxicity against MDA-MB-231 cells. The study concluded that structural variations led to significant differences in activity levels ( ).
  • Enzyme Inhibition Study : Another research effort focused on the inhibition of kinases by modified pyrazolo[1,5-a]pyrimidines. The results indicated that specific substitutions could lead to enhanced binding affinity and selectivity towards target enzymes ( ).

Q & A

Q. Key Data :

StepConditionsYieldReference
CyclizationPyridine, reflux (5–6 h)62–70%
CouplingPd catalysis, Na₂CO₃, 110°C (24 h)93%

Basic: Which spectroscopic techniques validate its structural integrity?

  • 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., methyl groups at δ 2.1–2.5 ppm, thiophenyl protons at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-F at 1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated m/z) .
  • X-ray Crystallography : Resolves stereoelectronic effects and torsion angles (e.g., C–C–C–Cl dihedral angles in crystal packing) .

Advanced: How can reaction conditions be optimized for higher yields?

Employ Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 110°C in 1,4-dioxane with Pd catalysis for coupling reactions) .
  • Flow Chemistry : Enhances reproducibility and scalability by controlling residence time and mixing efficiency .

Advanced: How to resolve contradictions in NMR data interpretation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing thiophenyl H-3 from pyrimidine protons) .
  • Variable Temperature (VT-NMR) : Reduces signal broadening caused by dynamic processes (e.g., rotational barriers in trifluoromethyl groups) .
  • Comparative Analysis : Cross-reference with X-ray data to validate proton assignments .

Advanced: What computational strategies predict biological targets?

  • Molecular Docking : Screen against kinase libraries (e.g., KDR, EGFR) using the trifluoromethyl group’s electron-withdrawing properties to enhance binding .
  • MD Simulations : Assess stability of enzyme-ligand complexes (e.g., benzodiazepine receptor interactions over 100 ns trajectories) .

Advanced: How to design derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Modify substituents : Replace thiophene with furan for altered π-stacking .
    • Introduce polar groups : Add sulfonamides to improve solubility and target affinity .
  • Metabolic Stability : Incorporate deuterium at labile positions to prolong half-life in vitro .

Basic: What safety protocols are critical during handling?

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for volatile reagents (e.g., triethylamine) .
  • Waste Disposal : Segregate halogenated waste for professional treatment .

Advanced: How does crystal structure inform reactivity?

  • Torsion Angles : Non-planar pyrazolo-pyrimidine cores (e.g., β = 99.46° in monoclinic lattices) influence π-π stacking and electrophilic substitution sites .
  • Intermolecular Forces : C–H···F interactions stabilize crystal packing, reducing solubility in apolar solvents .

Advanced: What challenges arise in scaling up synthesis?

  • Batch vs. Flow : Batch processes may suffer from heat transfer inefficiencies, while flow systems improve mixing and temperature control .
  • Purification : Column chromatography becomes impractical; switch to recrystallization or centrifugal partitioning .

Advanced: How to assess metabolic stability in vitro?

  • Microsomal Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify parent compound via LC-MS/MS .
  • Half-life (t₁/₂) : Calculate using first-order kinetics (e.g., t₁/₂ = 0.693/k, where k is the elimination rate constant) .

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